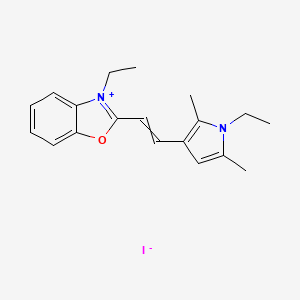
3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide is a complex organic compound that belongs to the class of benzoxazolinium salts. This compound is characterized by its unique structure, which includes a benzoxazolinium core substituted with an ethyl group and a vinyl linkage to a pyrrole ring. The presence of the iodide ion as a counterion adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide typically involves a multi-step process:
Formation of the Benzoxazole Core: The initial step involves the synthesis of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution with Ethyl Group: The benzoxazole core is then subjected to alkylation with ethyl halides in the presence of a base to introduce the ethyl group.
Vinyl Linkage Formation: The next step involves the formation of the vinyl linkage. This can be achieved through a Heck reaction, where the benzoxazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Pyrrole Ring Introduction: The final step involves the introduction of the pyrrole ring. This can be done through a coupling reaction between the vinyl-substituted benzoxazole and a pyrrole derivative under basic conditions.
Formation of the Iodide Salt: The final product is obtained by treating the intermediate with an iodide source, such as sodium iodide, to form the benzoxazolinium iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium halides, potassium cyanide, thiolates in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxazolinium derivatives.
Substitution: Formation of substituted benzoxazolinium salts.
Scientific Research Applications
3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cellular proteins and enzymes, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3-ethylpyrrole: Shares the pyrrole ring structure but lacks the benzoxazolinium core.
Benzoxazolium Salts: Compounds with similar benzoxazolium cores but different substituents.
Uniqueness
3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide is unique due to its combination of a benzoxazolinium core with a vinyl linkage to a pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63123-28-4 |
|---|---|
Molecular Formula |
C19H23IN2O |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
3-ethyl-2-[2-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethenyl]-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C19H23N2O.HI/c1-5-20-14(3)13-16(15(20)4)11-12-19-21(6-2)17-9-7-8-10-18(17)22-19;/h7-13H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XWMRSYIAYNAIJX-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C(=CC(=C1C)C=CC2=[N+](C3=CC=CC=C3O2)CC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



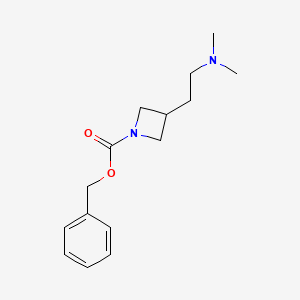

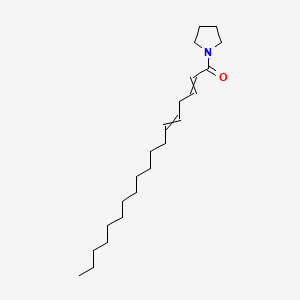


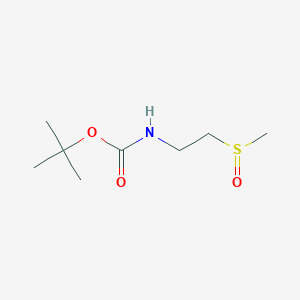
![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
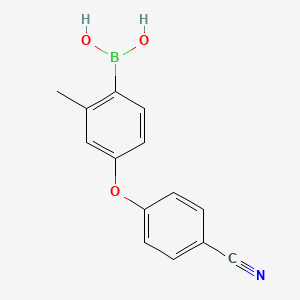
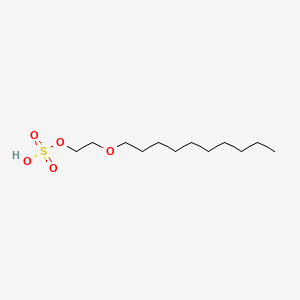


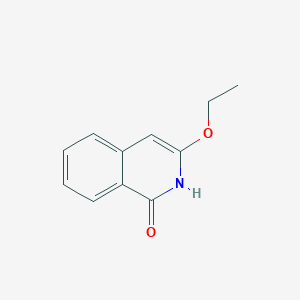
![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
